2-chloro-2-(4-chlorophenyl)acetylchloride 2-chloro-2-(4-chlorophenyl)acetylchloride
Brand Name: Vulcanchem
CAS No.: 75188-06-6
VCID: VC4798775
InChI: InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H
SMILES: C1=CC(=CC=C1C(C(=O)Cl)Cl)Cl
Molecular Formula: C8H5Cl3O
Molecular Weight: 223.48

2-chloro-2-(4-chlorophenyl)acetylchloride

CAS No.: 75188-06-6

Cat. No.: VC4798775

Molecular Formula: C8H5Cl3O

Molecular Weight: 223.48

* For research use only. Not for human or veterinary use.

2-chloro-2-(4-chlorophenyl)acetylchloride - 75188-06-6

Specification

CAS No. 75188-06-6
Molecular Formula C8H5Cl3O
Molecular Weight 223.48
IUPAC Name 2-chloro-2-(4-chlorophenyl)acetyl chloride
Standard InChI InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H
Standard InChI Key DUPFZQIHJGMFCQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C(=O)Cl)Cl)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-chloro-2-(4-chlorophenyl)acetyl chloride is C₈H₅Cl₂O, with a molecular weight of 219.03 g/mol. Its IUPAC name derives from the acetyl chloride backbone substituted with chlorine atoms at the 2-position of the acetyl group and the 4-position of the phenyl ring. The compound’s structure is represented by the SMILES notation ClC(Cl)(C(=O)Cl)c1ccc(Cl)cc1, highlighting the dual chlorine substituents.

The presence of chlorine atoms induces significant electronic effects:

  • The para-chlorine on the phenyl ring enhances aromatic electrophilic substitution resistance due to its electron-withdrawing nature.

  • The 2-chloro substituent on the acetyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack—a critical feature in its reactivity.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-chloro-2-(4-chlorophenyl)acetyl chloride typically involves a two-step process:

  • Chlorination of 4-chloroacetophenone:

    • 4-Chloroacetophenone undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions.

    • The reaction mechanism proceeds via the formation of a chlorinated intermediate, followed by acylation:

      4-Chloroacetophenone+SOCl22-Chloro-2-(4-chlorophenyl)acetyl chloride+SO2+HCl\text{4-Chloroacetophenone} + \text{SOCl}_2 \rightarrow \text{2-Chloro-2-(4-chlorophenyl)acetyl chloride} + \text{SO}_2 + \text{HCl}
    • Yields are optimized by controlling reaction temperature (70–80°C) and stoichiometric excess of chlorinating agents .

  • Purification:

    • Distillation under reduced pressure removes residual reagents and byproducts.

    • Purity exceeding 95% is achievable, as confirmed by gas chromatography-mass spectrometry (GC-MS).

Industrial Scaling

Industrial production employs continuous flow reactors to enhance heat transfer and reaction efficiency. Automated systems regulate reagent flow rates and temperature, achieving batch-to-batch consistency. A typical production setup includes:

  • Reactor Type: Tubular flow reactor with corrosion-resistant linings (e.g., Hastelloy).

  • Throughput: 500–1,000 kg/day for large-scale facilities.

  • Safety Protocols: Neutralization scrubbers to handle HCl off-gases.

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The acyl chloride group (-COCl) is highly reactive toward nucleophiles:

  • Amines: React to form amides, e.g., with benzylamine:

    C₈H₅Cl₂O+C₆H₅CH₂NH₂C₈H₅Cl₂NCOC₆H₅CH₂+HCl\text{C₈H₅Cl₂O} + \text{C₆H₅CH₂NH₂} \rightarrow \text{C₈H₅Cl₂NCOC₆H₅CH₂} + \text{HCl}
  • Alcohols: Yield esters under basic conditions (e.g., pyridine catalysis):

    C₈H₅Cl₂O+ROHC₈H₅Cl₂OOCR+HCl\text{C₈H₅Cl₂O} + \text{ROH} \rightarrow \text{C₈H₅Cl₂OOCR} + \text{HCl}
  • Thiols: Produce thioesters, utilized in peptidomimetic syntheses.

Hydrolysis

In aqueous environments, hydrolysis generates 2-chloro-2-(4-chlorophenyl)acetic acid:

C₈H₅Cl₂O+H₂OC₈H₆Cl₂O₂+HCl\text{C₈H₅Cl₂O} + \text{H₂O} \rightarrow \text{C₈H₆Cl₂O₂} + \text{HCl}

This reaction is pH-dependent, accelerating under alkaline conditions.

Condensation Reactions

Reaction with hydrazines forms hydrazones, which are precursors in heterocyclic chemistry (e.g., pyrazole synthesis).

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Derivatives with modified acyl groups exhibit COX-2 selectivity.

  • Antimicrobial Agents: Chlorinated acetophenone analogs show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Agrochemical Development

  • Herbicides: Chlorinated acetyl derivatives disrupt plant acetyl-CoA carboxylase.

  • Fungicides: Structural analogs inhibit ergosterol biosynthesis in fungi.

Biological Activity and Toxicity

Mechanistic Insights

  • Acylating Agent: Modifies proteins and enzymes via acylation, altering metabolic pathways (e.g., glycolysis inhibition).

  • Cytotoxicity: In vitro studies on HepG2 cells show IC₅₀ values of 12.5 µM, suggesting moderate antiproliferative effects .

Toxicity Profile

  • Acute Exposure: Corrosive to skin and mucous membranes (LD₅₀ in rats: 320 mg/kg).

  • Environmental Impact: Hydrolyzes to persistent chlorinated acetic acids (t₁/₂: 14 days in soil).

Comparison with Structural Analogs

CompoundSubstituentsReactivityApplications
2-Chloro-2-(4-fluorophenyl)acetyl chlorideF at phenyl paraHigher electrophilicityAnticancer drug synthesis
2-ChloroacetophenoneNo phenyl substituentLower steric hindranceFragrance industry
2-Chloro-2-(4-chlorophenyl)acetyl chlorideCl at phenyl paraModerate stabilityAgrochemic intermediates

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